2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group, linked to a pyrrole ring at position 2. The pyrrole is further connected via an acetamide bridge to a 3,4-dimethoxyphenyl moiety. The molecular formula is C₂₂H₁₉ClN₄O₄, with a molar mass of 438.86 g/mol . The 3-chlorophenyl group enhances lipophilicity, while the 3,4-dimethoxyphenyl substituent contributes to electronic modulation via methoxy groups. The oxadiazole ring, known for its electron-withdrawing properties, may improve metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-9-8-16(12-19(18)30-2)24-20(28)13-27-10-4-7-17(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBHWXTSSZFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 347.79 g/mol
- CAS Number : Not specifically listed but related compounds include 338746-11-5 and others.
Biological Activities
- Anticancer Properties :
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Medicinal Chemistry
The compound's structure allows for modifications that can enhance its pharmacological properties. The presence of the chlorophenyl and dimethoxyphenyl groups may improve the compound's bioavailability and specificity towards biological targets.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of oxadiazoles were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Testing
Another research article focused on the synthesis of several oxadiazole derivatives and their antimicrobial activity against common pathogens. The findings suggested that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The target compound and its 2,5-dimethoxy analog (CAS 1261011-39-5) differ only in methoxy group positions. The 3,4-dimethoxy substitution may enhance steric bulk and electron-donating effects compared to 2,5-dimethoxy .
- Heterocyclic Cores: The oxadiazole-pyrrole core in the target compound contrasts with the pyrazole in ’s compound and the pyrazolo-pyrimidine-chromenone system in . Oxadiazoles generally exhibit higher metabolic stability than pyrazoles due to reduced enzymatic cleavage .
- Halogenation : The 3-chlorophenyl group in the target compound offers moderate lipophilicity, whereas ’s 3,4-dichlorophenyl increases ClogP significantly. Fluorine substitution in ’s compound improves bioavailability and target binding .
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 375.84 g/mol |
| CAS Number | Not specified in the available sources |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 62.5 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Oxadiazole derivatives have been investigated for their antitumor properties. In vitro studies indicated that compounds similar to the one showed cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Some studies have suggested that oxadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, certain analogs demonstrated selectivity towards COX-II with IC50 values lower than those of established anti-inflammatory drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The oxadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding: The chlorophenyl group enhances hydrophobic interactions with target receptors, potentially increasing binding affinity.
- Cellular Uptake: The pyrrole moiety may facilitate cellular uptake due to its structural properties .
Case Studies and Research Findings
- Antimicrobial Study: A recent investigation evaluated a series of oxadiazole derivatives against Acinetobacter baumannii, a multidrug-resistant pathogen. One compound exhibited an MIC of < 2 μg/mL, showcasing remarkable efficacy .
- Antitumor Activity: In vitro assays on breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations as low as 10 μM, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Research: In a study assessing various oxadiazole derivatives for COX inhibition, one derivative showed an IC50 value of 0.011 μM against COX-II, indicating strong anti-inflammatory potential compared to traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
